1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one
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Overview
Description
1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Attachment of the Butanone Side Chain: The quinoline derivative can then be reacted with a suitable butanone derivative under basic or acidic conditions to form the desired product.
Introduction of the Dimethylphenoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure found in many biologically active compounds.
Tetrahydroquinoline: A reduced form of quinoline with different biological properties.
Phenoxybutanone Derivatives: Compounds with similar side chains but different core structures.
Uniqueness
1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one is unique due to its specific combination of a quinoline core with a dimethylphenoxybutanone side chain, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16-8-5-12-20(17(16)2)24-15-7-13-21(23)22-14-6-10-18-9-3-4-11-19(18)22/h3-5,8-9,11-12H,6-7,10,13-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUJXQFMJXYPKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)N2CCCC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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